![molecular formula C15H16ClN3 B1420961 4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride CAS No. 1235439-42-5](/img/structure/B1420961.png)
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride
Overview
Description
“4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1235439-42-5 . It has a molecular weight of 273.76 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity, making them useful in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives have also been studied for their potential antidiabetic activity, which could be beneficial in the management of diabetes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Indole derivatives, such as “4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride”, continue to attract attention due to their diverse biological activities . Future research will likely focus on the synthesis of novel indole derivatives and the exploration of their therapeutic potential .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)benzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-15(17)12-5-7-13(8-6-12)18-10-9-11-3-1-2-4-14(11)18;/h1-8H,9-10H2,(H3,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABINXTOECHWQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indol-1-yl)benzene-1-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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